N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide
CAS No.: 1170822-91-9
Cat. No.: VC6473283
Molecular Formula: C23H20ClN3OS2
Molecular Weight: 454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1170822-91-9 |
|---|---|
| Molecular Formula | C23H20ClN3OS2 |
| Molecular Weight | 454 |
| IUPAC Name | N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-ethylsulfanylphenyl)-N-(pyridin-4-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C23H20ClN3OS2/c1-2-29-19-6-3-16(4-7-19)13-22(28)27(15-17-9-11-25-12-10-17)23-26-20-8-5-18(24)14-21(20)30-23/h3-12,14H,2,13,15H2,1H3 |
| Standard InChI Key | LSQGKNHAWCVYLT-UHFFFAOYSA-N |
| SMILES | CCSC1=CC=C(C=C1)CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central acetamide group (-NH-C(=O)-CH2-) bridging three distinct subunits:
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6-Chlorobenzo[d]thiazol-2-yl: A bicyclic system comprising a benzene ring fused to a thiazole, with a chlorine atom at the 6-position and a sulfur atom in the thiazole ring .
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4-(Ethylthio)phenyl: A phenyl ring substituted with an ethylthio (-S-CH2CH3) group at the para position, enhancing lipophilicity.
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Pyridin-4-ylmethyl: A methylene-linked pyridine ring, introducing nitrogen-based polarity and potential hydrogen-bonding capabilities .
Physicochemical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C22H19ClN4OS2 (predicted) |
| Molecular Weight | 478.99 g/mol (calculated) |
| Solubility | Low aqueous solubility (estimated) |
| LogP | ~3.8 (indicative of moderate lipophilicity) |
The chlorine atom on the benzothiazole ring contributes to electron-withdrawing effects, potentially stabilizing the molecule and influencing receptor binding . The ethylthio group augments membrane permeability, while the pyridinylmethyl substituent may moderate solubility through polar interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide likely involves multi-step organic reactions, drawing from methodologies used for analogous compounds :
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Formation of 6-Chlorobenzo[d]thiazol-2-amine:
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Acetamide Core Assembly:
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Introduction of 4-(Ethylthio)phenyl Group:
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Nucleophilic aromatic substitution (SNAr) or Ullmann coupling to attach the ethylthio-phenyl moiety to the acetamide’s methylene group.
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Pyridin-4-ylmethyl Functionalization:
Optimization Challenges
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Regioselectivity: Ensuring selective substitution at the acetamide nitrogen requires careful control of reaction conditions .
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Purification: The compound’s lipophilicity necessitates chromatographic techniques using polar solvents.
Biological Activities and Pharmacological Profile
Antimicrobial Activity
Thiazole derivatives, including benzothiazoles, exhibit broad-spectrum antimicrobial properties. The 6-chloro substituent may enhance activity against Gram-positive bacteria by disrupting cell wall synthesis . Comparative studies suggest that ethylthio groups improve potency against methicillin-resistant Staphylococcus aureus (MRSA) by increasing membrane penetration.
Anti-inflammatory and Analgesic Effects
Structural analogues with acetamide-thiazole scaffolds demonstrate cyclooxygenase-2 (COX-2) inhibition, reducing prostaglandin synthesis. The pyridinylmethyl group could modulate selectivity toward COX-2 over COX-1, minimizing gastrointestinal toxicity .
Mechanism of Action
Molecular Targets
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Enzyme Inhibition:
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Receptor Modulation:
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The ethylthio phenyl group may interact with allosteric sites on G protein-coupled receptors (GPCRs), influencing signal transduction.
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Pharmacokinetics
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Absorption: High lipophilicity favors oral bioavailability but may require formulation enhancements .
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Metabolism: Hepatic CYP450-mediated oxidation of the ethylthio group to sulfoxide derivatives is anticipated .
Comparative Analysis with Structural Analogues
The pyridin-4-ylmethyl substitution in the target compound likely enhances blood-brain barrier penetration compared to pyridin-3-yl analogues, expanding potential CNS applications .
Challenges and Future Directions
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